molecular formula C11H21N B3278521 2-Azaspiro[5.6]dodecane CAS No. 67952-12-9

2-Azaspiro[5.6]dodecane

Cat. No.: B3278521
CAS No.: 67952-12-9
M. Wt: 167.29 g/mol
InChI Key: DHVGQBXWFXZJGH-UHFFFAOYSA-N
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Description

2-Azaspiro[5.6]dodecane is a bicyclic amine compound characterized by its unique spirocyclic structure. This compound is widely used in scientific research and industrial applications due to its distinctive physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[5.6]dodecane typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[5.6]dodecane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific conditions for these reactions depend on the desired products and the nature of the starting materials.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-Azaspiro[5.6]dodecane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for probing the structure and function of biological molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Comparison with Similar Compounds

2-Azaspiro[5.6]dodecane can be compared with other similar compounds, such as 8-Azaspiro[5.6]dodec-10-ene. These compounds share a similar spirocyclic structure but differ in their chemical properties and applications . The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

List of Similar Compounds

  • 8-Azaspiro[5.6]dodec-10-ene
  • 2-Azaspiro[4.5]decane

Properties

IUPAC Name

2-azaspiro[5.6]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-7-11(6-3-1)8-5-9-12-10-11/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVGQBXWFXZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[5.6]dodecane
Reactant of Route 2
2-Azaspiro[5.6]dodecane
Reactant of Route 3
2-Azaspiro[5.6]dodecane
Reactant of Route 4
2-Azaspiro[5.6]dodecane
Reactant of Route 5
2-Azaspiro[5.6]dodecane
Reactant of Route 6
2-Azaspiro[5.6]dodecane

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